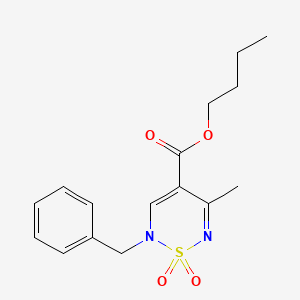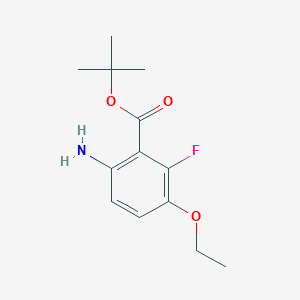
2-Chloro-4-fluoro-1-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-1-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of chloro, fluoro, and isocyanato functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2-Chloro-4-fluoro-1-isocyanatobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-4-fluorotoluene as the raw material.
Chlorination: Chlorine is introduced under high-pressure ultraviolet lamp irradiation to carry out the chlorination reaction.
Hydrolysis: The chlorinated product undergoes hydrolysis in the presence of a catalyst.
Nitration: The hydrolyzed product is subjected to nitration, and the resulting compound is separated out in ice water.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
2-Chloro-4-fluoro-1-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro and fluoro) on the benzene ring.
Addition Reactions: It can react with nucleophiles to form addition products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.
Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-1-isocyanatobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-fluoro-1-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity makes it useful in labeling and modifying proteins for research purposes.
Comparación Con Compuestos Similares
2-Chloro-4-fluoro-1-isocyanatobenzene can be compared with other similar compounds, such as:
2-Chloro-4-fluorophenyl Isocyanate: Similar in structure but lacks the isocyanate group, making it less reactive in certain applications.
4-Chlorophenyl Isocyanate: Contains a chloro group but lacks the fluoro group, affecting its reactivity and applications.
3-Chloro-4-fluorophenyl Isocyanate: Similar but with different substitution patterns, leading to variations in reactivity and use.
The uniqueness of this compound lies in its combination of chloro, fluoro, and isocyanato groups, which confer specific reactivity and versatility in various chemical and biological applications.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZXFFSLKUIGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2505575.png)
![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2505579.png)
![N'-(3-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2505581.png)
![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)
![methyl 4-{1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate](/img/structure/B2505584.png)

![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)



